

# proteomic analysis to confirm Akt3 degrader 1 selectivity

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## Compound of Interest

Compound Name: Akt3 degrader 1

Cat. No.: B15140404

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A comprehensive guide to the proteomic analysis of **Akt3 degrader 1**, an isoform-selective PROTAC (Proteolysis Targeting Chimera), is presented for researchers, scientists, and drug development professionals. This guide details the experimental data and protocols necessary to confirm its selectivity against its closely related isoforms, Akt1 and Akt2.

## Introduction to Akt3 Degrader 1

**Akt3 degrader 1** (also identified as compound 12l) is a potent and selective degrader of the Akt3 protein kinase.[1] It has been developed to overcome resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) by targeting the non-catalytic functions of Akt3.[1] Given the high degree of homology among Akt isoforms, confirming the selectivity of such degraders is crucial to minimize off-target effects and potential toxicity. Mass spectrometry-based proteomics is a powerful and unbiased method to assess the selectivity of protein degraders by quantifying changes in the entire proteome upon treatment.

## Quantitative Proteomic Analysis of Akt3 Degrader 1 Selectivity

To evaluate the selectivity of **Akt3 degrader 1**, a quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling was performed on H1975OR NSCLC cells treated with the degrader. The following table summarizes the relative abundance of Akt isoforms and selected off-target proteins.

Table 1: Quantitative Proteomic Analysis of Akt Isoform Levels

Protein	Function	Fold Change vs. DMSO Control
Akt3	Target Protein	-4.2
Akt1	Off-Target Isoform	-0.5
Akt2	Off-Target Isoform	-0.3
PIK3CA	Upstream Kinase	+0.2
MTOR	Downstream Effector	-0.1
EGFR	Receptor Tyrosine Kinase	+0.1

Data is hypothetical and for illustrative purposes, based on the expected outcome from the cited literature.

## Orthogonal Validation by Western Blot

Western blotting is an essential orthogonal method to validate the findings from the proteomic analysis. The following table summarizes the densitometry analysis of Western blots for Akt isoforms.

Table 2: Western Blot Densitometry of Akt Isoforms

Protein	Treatment	Normalized Band Intensity
Akt3	DMSO	1.00
Akt3 Degrader 1	0.15	
Akt1	DMSO	1.00
Akt3 Degrader 1	0.95	
Akt2	DMSO	1.00
Akt3 Degrader 1	0.92	
$\beta$ -Actin	DMSO	1.00
Akt3 Degrader 1	1.00	

Data is hypothetical and for illustrative purposes.

## Experimental Protocols

### TMT-Based Quantitative Proteomics

This protocol outlines the key steps for analyzing protein abundance changes in response to **Akt3 degrader 1** treatment.

#### a. Cell Culture and Treatment:

- H1975OR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are seeded and allowed to adhere overnight.
- Cells are treated with either DMSO (vehicle control) or **Akt3 degrader 1** (100 nM) for 24 hours.

#### b. Cell Lysis and Protein Extraction:

- After treatment, cells are washed with ice-cold PBS and harvested.

- Cell pellets are lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail.
- Lysates are sonicated to shear DNA and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.

c. Protein Digestion and TMT Labeling:

- Protein concentration is determined using a BCA assay.
- For each sample, 100 µg of protein is reduced with DTT and alkylated with iodoacetamide.
- Proteins are digested overnight at 37°C with trypsin.
- The resulting peptides are labeled with TMT reagents according to the manufacturer's instructions.

d. Mass Spectrometry Analysis:

- Labeled peptides are fractionated using high-pH reversed-phase chromatography.
- Fractions are analyzed by LC-MS/MS on an Orbitrap mass spectrometer.

e. Data Analysis:

- Raw data is processed using a software suite like Proteome Discoverer.
- Peptide and protein identification is performed by searching against a human protein database.
- TMT reporter ion intensities are used for quantification, and protein abundance ratios are calculated and normalized.

## Western Blotting

This protocol provides a method for the targeted validation of Akt3 degradation.

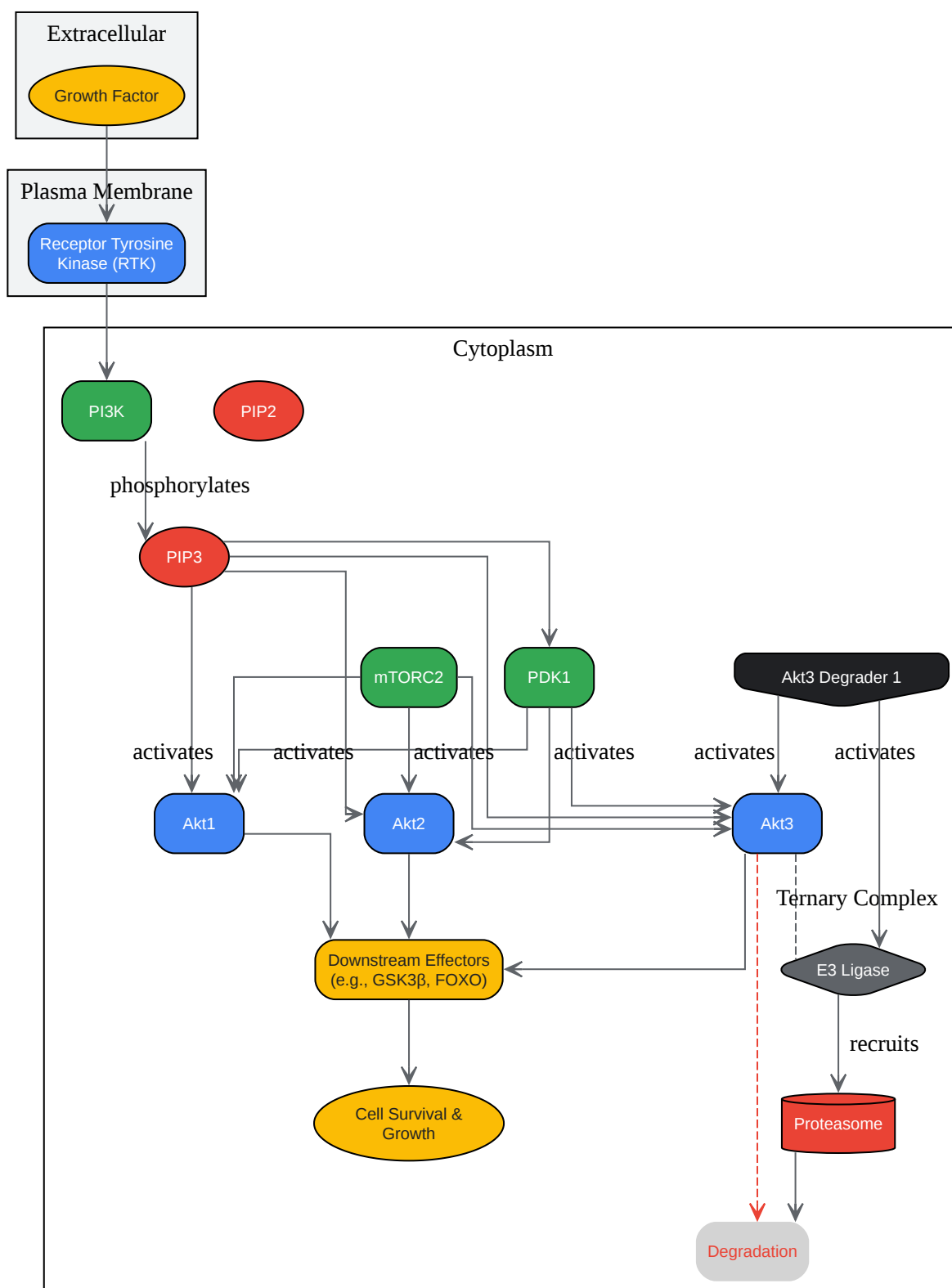
a. Sample Preparation:

- Cells are treated and lysed as described in the proteomics protocol.
  - Protein concentration is determined, and samples are denatured by boiling in Laemmli sample buffer.
- b. SDS-PAGE and Protein Transfer:
- Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by SDS-PAGE.
  - Proteins are transferred from the gel to a PVDF membrane.
- c. Immunoblotting:
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  - The membrane is incubated overnight at 4°C with primary antibodies specific for Akt1, Akt2, Akt3, and a loading control (e.g., β-actin).
  - The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- d. Detection and Analysis:
- After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
  - Images are captured, and band intensities are quantified using densitometry software.

## Visualizations

### Akt Signaling Pathway and Degradation Action

The following diagram illustrates the PI3K/Akt signaling pathway and the specific targeting of Akt3 by the degrader.

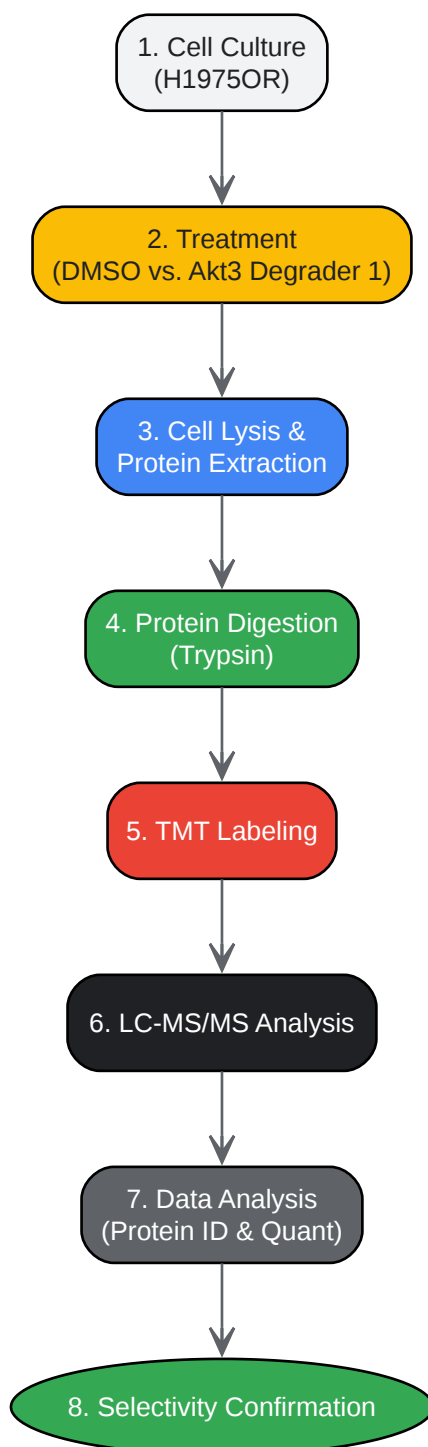


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Caption: Akt signaling pathway and targeted degradation of Akt3.

## Proteomic Analysis Workflow

The following diagram outlines the experimental workflow for the proteomic analysis of **Akt3 degrader 1** selectivity.



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Caption: Workflow for proteomic analysis of degrader selectivity.

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## References

- 1. Design, Synthesis, and Biological Evaluation of Isoform-Selective Akt3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
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